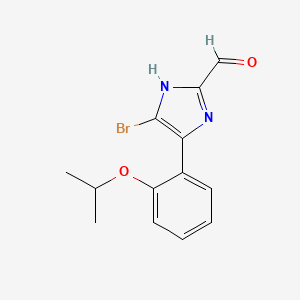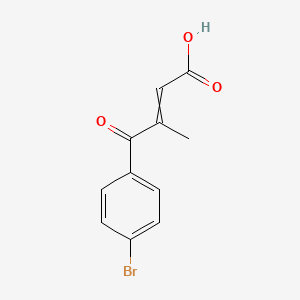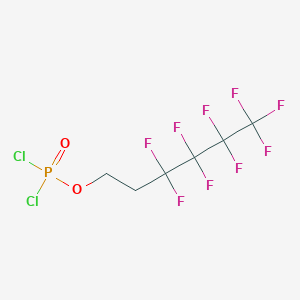
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate: is a fluorinated organophosphorus compound. It is characterized by the presence of a highly fluorinated hexyl chain and two chlorine atoms attached to a phosphorus atom. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
3,3,4,4,5,5,6,6,6-Nonafluorohexanol+PCl3→3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorine atoms in 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate can be substituted by nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphoric acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents such as dichloromethane or toluene.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphorothioates, phosphoramidates, or phosphorates can be formed.
Hydrolysis Products: 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphoric acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its unique chemical properties.
Surface Modification: Employed in the modification of surfaces to impart hydrophobic and oleophobic properties.
Biology and Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biomolecular Interactions: Studied for its interactions with biomolecules, which can be useful in the development of new pharmaceuticals.
Industry:
Coatings: Used in the production of coatings that require high chemical and thermal stability.
Electronics: Employed in the electronics industry for the production of components that require high resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate involves its ability to form stable complexes with various nucleophiles. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which stabilizes the phosphorus center and makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and applications.
Comparación Con Compuestos Similares
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphonic acid
- 1H,1H,2H,2H-Nonafluorohexyl acrylate
Comparison:
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Similar in structure but contains a methacrylate group instead of a phosphorodichloridate group. Used primarily in polymer chemistry.
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphonic acid: Contains a phosphonic acid group, making it more suitable for applications requiring strong acidic properties.
- 1H,1H,2H,2H-Nonafluorohexyl acrylate: Contains an acrylate group and is used in the production of fluorinated polymers.
The uniqueness of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate lies in its combination of a highly fluorinated chain with a reactive phosphorus center, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C6H4Cl2F9O2P |
|---|---|
Peso molecular |
380.96 g/mol |
Nombre IUPAC |
6-dichlorophosphoryloxy-1,1,1,2,2,3,3,4,4-nonafluorohexane |
InChI |
InChI=1S/C6H4Cl2F9O2P/c7-20(8,18)19-2-1-3(9,10)4(11,12)5(13,14)6(15,16)17/h1-2H2 |
Clave InChI |
NSQJDURYKLOCBM-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


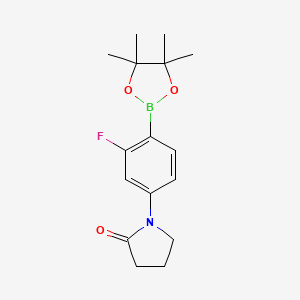
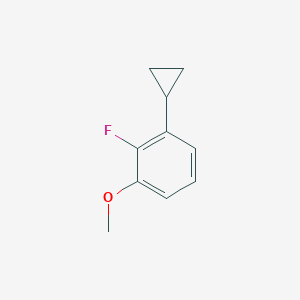
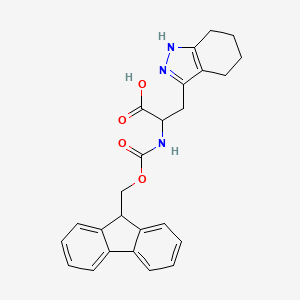
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
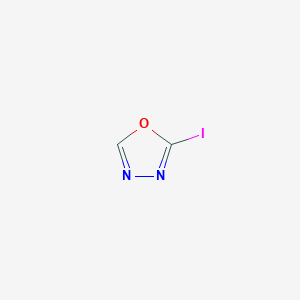
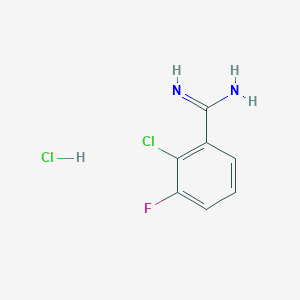
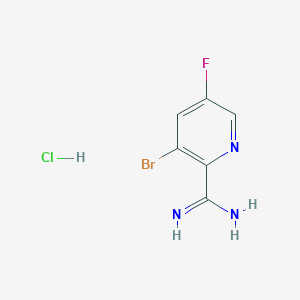
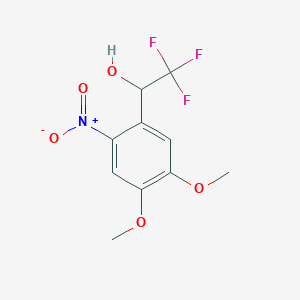
![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
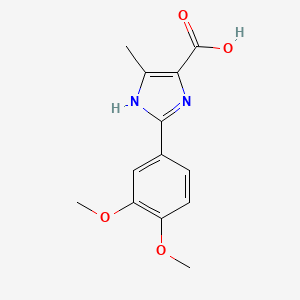
![[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15336470.png)
